Ethanol, 2,2'-((4-((7-chloro-4-quinolyl)amino)pentyl)imino)di-
CAS No.: 4594-76-7
Cat. No.: VC18989877
Molecular Formula: C18H26ClN3O2
Molecular Weight: 351.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4594-76-7 |
|---|---|
| Molecular Formula | C18H26ClN3O2 |
| Molecular Weight | 351.9 g/mol |
| IUPAC Name | 2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-(2-hydroxyethyl)amino]ethanol |
| Standard InChI | InChI=1S/C18H26ClN3O2/c1-14(3-2-8-22(9-11-23)10-12-24)21-17-6-7-20-18-13-15(19)4-5-16(17)18/h4-7,13-14,23-24H,2-3,8-12H2,1H3,(H,20,21) |
| Standard InChI Key | BNKWSWSFHIYYKQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCCN(CCO)CCO)NC1=C2C=CC(=CC2=NC=C1)Cl |
Introduction
Ethanol, 2,2'-((4-((7-chloro-4-quinolyl)amino)pentyl)imino)di-, is a complex organic compound with a molecular formula of C18H26ClN3O2 and a molecular weight of 351.9 g/mol . This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological activities, including antimalarial, antibacterial, and antifungal properties. The compound's structure involves a quinoline core linked to a pentyl chain, which is further connected to an imino group bridging two ethanol moieties.
Synonyms and Identifiers
Ethanol, 2,2'-((4-((7-chloro-4-quinolyl)amino)pentyl)imino)di-, is also known by several other names and identifiers:
-
InChI: InChI=1S/C18H26ClN3O2/c1-14(3-2-8-22(9-11-23)10-12-24)21-17-6-7-20-18-13-15(19)4-5-16(17)18/h4-7,13-14,23-24H,2-3,8-12H2,1H3,(H,20,21) .
Chemical Synthesis
The synthesis of quinoline-based compounds typically involves multi-step reactions, including the formation of the quinoline ring and subsequent modification with various functional groups. The specific synthesis route for Ethanol, 2,2'-((4-((7-chloro-4-quinolyl)amino)pentyl)imino)di- would likely involve similar strategies, focusing on the introduction of the imino group and ethanol moieties.
Identifiers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume